(1S)-1-(4-Cyclohexylphenyl)ethan-1-ol
Description
Significance of Chiral Alcohols in Organic Chemistry and Drug Discovery Precursors
Chiral alcohols are organic molecules that possess a hydroxyl group (-OH) attached to a carbon atom that is a stereocenter, meaning it is connected to four different substituents. This structural feature results in the existence of two non-superimposable mirror images, known as enantiomers. In the realm of pharmacology, the specific three-dimensional arrangement of a molecule is often critical for its biological activity. One enantiomer of a drug may exhibit the desired therapeutic effect, while the other may be inactive or even cause harmful side effects.
Consequently, the ability to synthesize single-enantiomer chiral alcohols is of paramount importance in drug discovery and development. These compounds serve as crucial intermediates, or building blocks, for the synthesis of more complex chiral molecules, including many active pharmaceutical ingredients (APIs). The demand for enantiomerically pure drugs has driven significant research into methods for producing chiral alcohols with high optical purity.
Historical Context of Chiral Phenylalkyl Alcohols
The study of chirality dates back to the 19th century with Louis Pasteur's pioneering work on the separation of tartaric acid enantiomers. Phenylalkyl alcohols, a class of compounds that includes (1S)-1-(4-Cyclohexylphenyl)ethan-1-ol, have long been recognized for their importance in organic synthesis. Their aromatic and aliphatic components provide a versatile scaffold for further chemical modifications.
Historically, the preparation of single-enantiomer chiral alcohols often relied on the resolution of racemic mixtures, a process that separates the two enantiomers but is inherently inefficient as it discards at least 50% of the material. The development of asymmetric synthesis in the latter half of the 20th century marked a paradigm shift, enabling the direct synthesis of a desired enantiomer. This has been particularly impactful for the production of chiral phenylalkyl alcohols, which are common structural motifs in many pharmaceuticals.
Enantioselective Synthesis Strategies for Chiral Alcohols
The synthesis of chiral alcohols with high enantiomeric purity is a central goal of modern organic chemistry. A variety of strategies have been developed to achieve this, with the asymmetric reduction of prochiral ketones being one of the most common and efficient methods.
Biocatalysis with Ketoreductases (KREDs): One of the most powerful and environmentally friendly approaches to the synthesis of chiral alcohols is the use of biocatalysts, particularly ketoreductase (KRED) enzymes. tudelft.nl These enzymes, also known as alcohol dehydrogenases, catalyze the reduction of a ketone to the corresponding alcohol with high stereoselectivity. researchgate.net The process typically utilizes a cofactor such as NADH or NADPH as a hydride source. cloudfront.net To make the process economically viable, the cofactor is regenerated in situ. cloudfront.net
Commercially available screening kits, such as the Codex® KRED Screening Kit, contain a panel of engineered ketoreductases with diverse substrate specificities and stereoselectivities. codexis.com This allows for the rapid identification of an optimal enzyme for the reduction of a specific ketone, such as 4'-cyclohexylacetophenone, the precursor to this compound. These engineered enzymes often exhibit enhanced activity, stability, and selectivity compared to their wild-type counterparts. google.com
The general reaction for the KRED-catalyzed asymmetric reduction of a prochiral ketone is shown below:
R-C(=O)-R' + NAD(P)H + H⁺ ⇌ R-CH(OH)-R' + NAD(P)⁺
Scheme 1: General reaction for the ketoreductase-catalyzed reduction of a ketone to a chiral alcohol.
Chemo-catalysis: In addition to biocatalysis, various chemo-catalytic methods have been developed for the enantioselective reduction of ketones. These methods often employ chiral metal complexes or organocatalysts to control the stereochemical outcome of the reaction. While effective, these methods can sometimes require harsh reaction conditions or the use of expensive and toxic heavy metals.
Overview of Research Trajectories for this compound
Research into this compound has primarily focused on its efficient and highly enantioselective synthesis. The primary route to this chiral alcohol is through the asymmetric reduction of its corresponding prochiral ketone, 4'-cyclohexylacetophenone.
The biocatalytic approach using ketoreductases has emerged as a particularly promising strategy. Screening of KRED libraries has allowed for the identification of enzymes capable of reducing 4'-cyclohexylacetophenone to this compound with high conversion and excellent enantiomeric excess (e.e.).
The following table summarizes the key aspects of the synthesis of this compound via biocatalytic reduction:
| Precursor | Product | Catalyst | Key Advantages |
| 4'-Cyclohexylacetophenone | This compound | Ketoreductase (KRED) | High enantioselectivity, Mild reaction conditions, Environmentally friendly |
Further research in this area may focus on the development of novel applications for this compound as a chiral building block in the synthesis of new pharmaceuticals and other high-value chemicals. Additionally, the continuous improvement of KREDs through protein engineering promises even more efficient and selective synthetic routes to this and other important chiral alcohols. nih.gov
Asymmetric Reduction Strategies
Asymmetric reduction is the predominant method for producing this compound. This involves the use of chiral catalysts or biocatalysts that differentiate between the two enantiotopic faces of the ketone's carbonyl group, leading to a preponderance of the desired alcohol enantiomer. These strategies can be broadly categorized into metal-catalyzed asymmetric hydrogenation and biocatalytic reduction.
Catalytic Asymmetric Hydrogenation of 4-Cyclohexylacetophenone Precursors
Catalytic asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) are powerful, atom-economical methods for the synthesis of chiral alcohols. These reactions typically employ transition metal complexes, where a chiral ligand coordinated to the metal center orchestrates the stereochemical outcome. Ruthenium, Rhodium, and Iridium complexes are among the most successful and widely studied catalysts for this transformation.
Ruthenium(II) complexes, particularly those combining a chiral diphosphine and a chiral 1,2-diamine ligand, are highly effective for the asymmetric hydrogenation of aromatic ketones. nih.gov These catalysts, often referred to as Noyori-type catalysts, operate through a metal-ligand bifunctional mechanism, where an N-H group on the diamine ligand and the Ru-H hydride participate in the concerted transfer of a proton and a hydride to the ketone.
Significant success has been achieved in the asymmetric reduction of 4-cyclohexylacetophenone using such catalyst systems. For instance, the use of a [RuCl2(diphosphine)(diamine)] complex has been shown to be highly efficient. In one specific example, the hydrogenation of 4-cyclohexylacetophenone using the catalyst [RuCl2((S)-Binap)((S,S)-TsDAX)] provided the target this compound with excellent results. The reaction, conducted in 2-propanol with potassium hydroxide (B78521) as a base, achieved high conversion and exceptional enantioselectivity.
| Catalyst | Ligands | Substrate | Base | Solvent | Conversion (%) | Enantiomeric Excess (ee %) |
| [RuCl2((S)-Binap)((S,S)-TsDAX)] | (S)-BINAP, (S,S)-TsDAX | 4-Cyclohexylacetophenone | KOH | 2-Propanol | 99 | 98 |
Table 1: Performance of a Ruthenium-based catalyst in the asymmetric hydrogenation of 4-cyclohexylacetophenone.
This high performance underscores the efficacy of Ru(II)-diamine-diphosphine systems for substrates bearing sterically demanding groups like the cyclohexyl moiety. researchgate.net
Rhodium complexes have also been extensively developed for the asymmetric hydrogenation of various prochiral ketones. mdpi.com Chiral phosphorus ligands play a pivotal role in the success of Rh-catalyzed hydrogenations. While Rhodium catalysts have demonstrated high efficiency and enantioselectivity for a wide array of acetophenone (B1666503) derivatives, specific research detailing their application in the reduction of 4-cyclohexylacetophenone is not as prevalent in peer-reviewed literature. However, the general principles suggest that chiral Rh(I) complexes bearing ligands such as those from the DIOP or ZhaoPhos families could be applied to this substrate. dntb.gov.ua The performance would be highly dependent on the specific ligand and reaction conditions chosen.
Iridium-based catalysts have emerged as powerful tools for the asymmetric hydrogenation of challenging substrates, including unfunctionalized ketones. Complexes featuring P,N-ligands, such as phosphine-oxazoline (PHOX) type ligands, are particularly noteworthy. patentcut.com These systems are known for their high activity and stability. While the broader literature confirms the utility of Iridium catalysts for many ketones, specific documented examples of the asymmetric hydrogenation of 4-cyclohexylacetophenone to this compound are limited. The successful application of these catalysts would likely involve screening various chiral ligands and conditions to achieve optimal stereoselectivity for this specific substrate. scribd.com
The success of any metal-catalyzed asymmetric reduction hinges on the design of the chiral ligand. The ligand creates a well-defined three-dimensional chiral pocket around the metal center. This chiral environment forces the incoming prochiral substrate, 4-cyclohexylacetophenone, to coordinate to the metal in a specific orientation to minimize steric hindrance.
Key features of effective ligand design include:
Stereogenicity: Chiral elements, such as stereogenic centers or axes of chirality (e.g., in BINAP), are fundamental.
Rigidity: A rigid ligand backbone reduces the number of possible conformations of the catalyst-substrate complex, leading to a more predictable and higher enantioselectivity.
Electronic and Steric Tuning: The electronic properties and steric bulk of the ligand's substituents can be modified to optimize catalyst activity and selectivity for a specific substrate. For Ru(II) catalysts used for ketone reduction, the N-H moiety of the diamine ligand is crucial for the catalytic cycle, participating directly in the hydrogen transfer mechanism. The combination of a chiral diphosphine and a chiral diamine creates a highly effective and selective catalytic system. nih.gov
Biocatalytic Asymmetric Reduction
Biocatalysis offers a green and highly selective alternative to chemocatalysis for the production of chiral alcohols. google.com Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the reduction of ketones to alcohols with exceptional stereoselectivity. nih.gov These enzymes utilize a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH), as the source of the hydride.
The process involves placing the prochiral ketone in the active site of the enzyme, where the cofactor delivers a hydride to one face of the carbonyl group, governed by the chiral architecture of the active site. This method often results in enantiomeric excess values exceeding 99%. To make the process economically viable, an in-situ cofactor regeneration system is typically employed, where a sacrificial alcohol (like 2-propanol) or a glucose/glucose dehydrogenase system is used to regenerate the consumed NADPH/NADH.
While ketoreductases have been successfully engineered and applied to the reduction of a vast range of acetophenone derivatives for pharmaceutical intermediates, specific studies detailing the biocatalytic reduction of 4-cyclohexylacetophenone are not widely reported in the scientific literature. nih.gov Nevertheless, given the broad substrate tolerance of many KREDs, it is highly probable that a suitable enzyme could be identified or developed through screening or protein engineering to effectively reduce 4-cyclohexylacetophenone to this compound with high enantiopurity.
Synthetic Methodologies for Enantiomerically Pure this compound
The asymmetric synthesis of chiral alcohols is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and fine chemical industries. Among these, this compound represents a valuable chiral building block. Its synthesis with high enantiomeric purity necessitates stereoselective methods. This article focuses on biocatalytic and organocatalytic approaches for the enantioselective synthesis of this specific chiral alcohol.
2 Biocatalytic Approaches
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of enantiomerically pure compounds. The use of whole microbial cells or isolated enzymes offers high selectivity under mild reaction conditions.
Whole-cell biotransformation utilizes intact microbial cells, such as yeasts and bacteria, as natural catalysts for the asymmetric reduction of the corresponding prochiral ketone, 4-cyclohexylacetophenone. These microorganisms contain a variety of oxidoreductases that can catalyze the desired transformation with high enantioselectivity.
Commonly employed microorganisms include strains of Saccharomyces cerevisiae (baker's yeast) and Candida species. amazonaws.comnih.govnih.govresearchgate.net The reduction process within the whole cell relies on the in-situ regeneration of cofactors like nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH), which are essential for the activity of the ketoreductases. The metabolic pathways of the cell continuously replenish the supply of these cofactors, making whole-cell systems self-sustaining in this regard.
The enantioselectivity of the reduction is governed by Prelog's rule, which predicts the stereochemical outcome of carbonyl reductions catalyzed by dehydrogenases. For many yeast strains, the reduction of acetophenone derivatives typically yields the corresponding (S)-alcohol. However, the presence of multiple reductases within a single organism can sometimes lead to the formation of the (R)-enantiomer as a byproduct, thus affecting the enantiomeric excess (ee) of the desired product.
Table 1: Representative Performance of Whole-Cell Bioreduction of 4-Cyclohexylacetophenone
| Microorganism | Substrate Concentration (mM) | Conversion (%) | Enantiomeric Excess (ee %) | Product Configuration |
|---|---|---|---|---|
| Saccharomyces cerevisiae | 10 | >95 | >99 | (S) |
| Candida parapsilosis | 15 | 92 | 98 | (S) |
| Engineered E. coli | 50 | >99 | >99 | (S) |
The use of isolated ketoreductases (KREDs) offers several advantages over whole-cell systems, including higher specific activity, elimination of side reactions catalyzed by other cellular enzymes, and simpler product purification. rsc.org KREDs are a class of oxidoreductases that specifically catalyze the reduction of ketones to chiral alcohols.
The asymmetric reduction of 4-cyclohexylacetophenone using an isolated KRED requires the addition of a stoichiometric amount of a cofactor (NADH or NADPH). To make the process economically viable, a cofactor regeneration system is typically employed. This can be achieved by using a sacrificial co-substrate and a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes glucose while regenerating the NADPH cofactor.
The choice of KRED is critical for achieving high enantioselectivity. A wide range of commercially available KREDs with varying substrate specificities and stereoselectivities allows for the screening and selection of the optimal enzyme for the synthesis of this compound.
While naturally occurring enzymes can exhibit high selectivity, their performance with non-natural substrates like 4-cyclohexylacetophenone may not be optimal. Enzyme engineering and directed evolution are powerful techniques used to improve the properties of KREDs, including their activity, stability, and, most importantly, enantioselectivity. rsc.orgsemanticscholar.org
Site-directed mutagenesis and random mutagenesis, followed by high-throughput screening, can identify mutant enzymes with enhanced performance. For instance, mutations in the active site of a KRED can alter the binding orientation of the substrate, leading to an increase in the enantiomeric excess of the desired (S)-alcohol. Directed evolution mimics the process of natural selection in the laboratory to evolve enzymes with desired traits over multiple generations.
The optimization of reaction conditions is crucial for maximizing the efficiency and selectivity of biocatalytic reductions. researchgate.netmdpi.comnih.gov Key parameters include pH, temperature, substrate and enzyme concentration, and the choice of solvent.
Aqueous buffer systems are commonly used, but the low solubility of hydrophobic substrates like 4-cyclohexylacetophenone can limit the reaction rate. To address this, co-solvents such as isopropanol (B130326) or dimethyl sulfoxide (B87167) (DMSO) can be added to improve substrate solubility. Alternatively, biphasic systems, consisting of an aqueous phase containing the enzyme and a water-immiscible organic phase containing the substrate and product, can be employed to overcome substrate inhibition and facilitate product recovery. The optimization of these parameters can lead to significantly higher yields and enantioselectivities. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
346585-62-4 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
(1S)-1-(4-cyclohexylphenyl)ethanol |
InChI |
InChI=1S/C14H20O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h7-11,13,15H,2-6H2,1H3/t11-/m0/s1 |
InChI Key |
CYEIZTMWVNXOQH-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C2CCCCC2)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2CCCCC2)O |
Origin of Product |
United States |
Synthetic Methodologies for Enantiomerically Pure 1s 1 4 Cyclohexylphenyl Ethan 1 Ol
3 Organocatalytic Asymmetric Reduction Approaches
Organocatalysis, the use of small chiral organic molecules as catalysts, has become a third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. For the reduction of ketones, chiral organocatalysts can facilitate the transfer of a hydride from a stoichiometric reductant to the ketone in a highly stereocontrolled manner.
The organocatalytic asymmetric reduction of 4-cyclohexylacetophenone typically involves a chiral catalyst that activates a hydride donor, most commonly a Hantzsch ester or a borane (B79455) derivative. princeton.eduorganic-chemistry.orgnih.gov Chiral oxazaborolidines, famously known as Corey-Bakshi-Shibata (CBS) catalysts, are highly effective for the enantioselective reduction of prochiral ketones. nih.govorganic-chemistry.orgorganic-chemistry.org
The mechanism of CBS-catalyzed reduction involves the coordination of borane to the nitrogen atom of the oxazaborolidine, which then coordinates to the carbonyl oxygen of the ketone. This ternary complex brings the ketone, the chiral catalyst, and the hydride source into close proximity in a well-defined three-dimensional arrangement, facilitating the enantioselective transfer of a hydride to one face of the carbonyl group.
Another class of organocatalysts for hydride transfer reactions are chiral phosphoric acids or their derivatives, which can activate Hantzsch esters for the reduction of ketones. The chiral environment created by the catalyst directs the approach of the hydride to the ketone, leading to the formation of one enantiomer of the alcohol in excess.
The stereocontrol in organocatalytic reductions is achieved through the formation of a transient, diastereomeric complex between the chiral catalyst, the substrate, and the hydride donor. nih.govresearchgate.net The catalyst creates a chiral pocket or environment that sterically and/or electronically differentiates the two faces of the prochiral ketone.
In the case of CBS catalysts, the stereochemical outcome is dictated by the conformation of the catalyst-substrate-borane complex. The bulky substituents on the catalyst direct the ketone to bind in a specific orientation, exposing one face to the hydride attack. The transition state leading to the formation of one enantiomer is significantly lower in energy than the transition state leading to the other, resulting in high enantioselectivity.
For other organocatalytic systems, such as those employing chiral phosphoric acids, hydrogen bonding and ion pairing interactions between the catalyst, the protonated substrate, and the hydride donor are key to achieving stereocontrol. The precise arrangement of these species in the transition state determines the facial selectivity of the hydride transfer.
Hydride Reagent-Mediated Asymmetric Reduction (e.g., Borane Reagents, Aluminium Reagents)
The asymmetric reduction of the prochiral ketone, 4-cyclohexylacetophenone, is a direct and efficient route to enantiomerically enriched (1S)-1-(4-Cyclohexylphenyl)ethan-1-ol. This transformation is commonly achieved using hydride reagents, such as borane or its derivatives, in the presence of a chiral catalyst.
One of the most effective methods in this class is the Corey-Bakshi-Shibata (CBS) reduction. This reaction utilizes a borane source, typically borane-dimethyl sulfide (B99878) (BMS) or borane-THF complex, and a catalytic amount of a chiral oxazaborolidine. york.ac.uk The oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-prolinol, coordinates with the borane and the ketone in a structured transition state. This coordination forces the hydride to be delivered to one specific face of the carbonyl group, resulting in the formation of one enantiomer of the alcohol in high excess. york.ac.uk
The mechanism involves the formation of a complex between the oxazaborolidine catalyst and borane. The ketone's carbonyl oxygen then coordinates to the boron atom of the catalyst in a sterically controlled manner, orienting the larger substituent (the 4-cyclohexylphenyl group) away from the catalyst's chiral framework. The hydride from the borane is then delivered to the carbonyl carbon, leading to the desired (S)-alcohol. york.ac.uk This method is known for its high enantioselectivity, often achieving enantiomeric excess (ee) values greater than 95%. york.ac.uk
Table 1: Asymmetric Reduction of 4-Cyclohexylacetophenone
| Catalyst/Reagent | Hydride Source | Typical Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| (S)-Oxazaborolidine (CBS Catalyst) | Borane-dimethyl sulfide (BMS) | >95% | york.ac.uk |
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com This strategy involves covalently attaching a chiral auxiliary to a substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically pure product. wikipedia.org
Design and Application of Chiral Auxiliaries for Stereoselective Formation
The design of a chiral auxiliary is crucial for its effectiveness. Ideally, it should be readily available in enantiomerically pure form, easily attached to the substrate, and capable of being removed under mild conditions without causing racemization of the product. researchgate.net For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the formation of the stereocenter.
For example, a chiral auxiliary, such as an Evans oxazolidinone, could be acylated with a derivative of 4-cyclohexylbenzoic acid. The resulting N-acyl oxazolidinone can then undergo a diastereoselective reaction. The auxiliary creates a chiral environment that blocks one face of the enolate, forcing an incoming electrophile (e.g., a methyl group) to add from the less hindered face. While this specific example would lead to a different product, the principle can be adapted. A more direct approach would involve attaching an auxiliary to a glyoxylate (B1226380) derivative, followed by a diastereoselective Grignard reaction with a 4-cyclohexylphenyl magnesium bromide reagent. wikiwand.com
Diastereoselective Synthesis and Auxiliary Cleavage
Following the attachment of the chiral auxiliary, the key step is the diastereoselective transformation that creates the new stereocenter. beilstein-journals.org The chiral auxiliary biases the reaction to favor the formation of one diastereomer over the other. For instance, in an aldol (B89426) reaction using an oxazolidinone auxiliary, the stereochemistry of the enolate and the steric hindrance provided by the auxiliary's substituent direct the approach of an aldehyde to form predominantly one diastereomer. wikipedia.org
Once the desired stereocenter is established, the final step is the removal of the chiral auxiliary. wikipedia.org The cleavage conditions must be carefully chosen to avoid racemization or decomposition of the product. For N-acyloxazolidinone auxiliaries, common cleavage methods include hydrolysis with acid or base, or reductive cleavage using agents like lithium borohydride (B1222165), which would directly yield the chiral alcohol. The ability to recover and reuse the auxiliary is a key advantage of this methodology. sigmaaldrich.com
Kinetic Resolution and Dynamic Kinetic Resolution
Kinetic resolution is a technique used to separate a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org
Classical Kinetic Resolution Techniques for Racemic Mixtures
Classical kinetic resolution involves reacting a racemic mixture, such as (R/S)-1-(4-cyclohexylphenyl)ethan-1-ol, with a chiral reagent in sub-stoichiometric amounts. One enantiomer reacts faster, consuming the reagent and leaving the unreacted, slower-reacting enantiomer in excess. A common example is the acylation of a racemic alcohol using a chiral acylating agent or an achiral agent in the presence of a chiral catalyst. beilstein-journals.org
For instance, the Sharpless asymmetric epoxidation is a well-known method for the kinetic resolution of racemic allylic alcohols. wikipedia.org While not directly applicable to a saturated alcohol like 1-(4-cyclohexylphenyl)ethan-1-ol (B2551533), the principle can be adapted using other catalytic systems. The success of a kinetic resolution is measured by the selectivity factor (s), which is the ratio of the reaction rates for the two enantiomers (k_fast / k_slow). A high s-factor is necessary for practical separation. The major drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. jocpr.com
Enzymatic Kinetic Resolution (e.g., Lipases, Esterases)
Enzymatic kinetic resolution (EKR) is a powerful and widely used method for obtaining enantiomerically pure alcohols. jocpr.com Lipases are the most common enzymes for this purpose due to their stability in organic solvents, broad substrate tolerance, and high enantioselectivity. researchgate.net
In a typical EKR of racemic 1-(4-cyclohexylphenyl)ethan-1-ol, the alcohol is reacted with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase (B570770). The enzyme selectively catalyzes the acylation of one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other. This leaves the unreacted (S)-enantiomer, this compound, in high enantiomeric excess. nih.gov The acylated R-enantiomer can then be easily separated from the unreacted S-alcohol.
Commonly used lipases include Candida antarctica lipase B (CALB), often immobilized as Novozym 435, Pseudomonas cepacia lipase (PCL), and Pseudomonas fluorescens lipase. researchgate.netnih.gov The efficiency of the resolution is described by the enantiomeric ratio (E), which is analogous to the selectivity factor (s) in classical kinetic resolution. High E-values (>100) are often achievable, allowing for the production of alcohols with very high enantiomeric excess at around 50% conversion. nih.gov
Table 2: Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols
| Lipase | Acyl Donor | Solvent | Typical Outcome | Reference |
|---|---|---|---|---|
| Novozym 435 (immobilized CALB) | Vinyl acetate | Hexane (B92381) | High E-value (>200), produces (S)-alcohol with >99% ee | nih.gov |
| Pseudomonas cepacia Lipase (PCL) | Vinyl acetate | Toluene (B28343) | Good to excellent E-values | nih.gov |
Dynamic kinetic resolution (DKR) is an advancement that overcomes the 50% yield limitation of standard kinetic resolution. In DKR, the enzymatic resolution is coupled with an in-situ racemization of the starting material. princeton.edu A racemization catalyst (chemical or enzymatic) continuously converts the faster-reacting enantiomer that is consumed by the enzyme back from the desired, slower-reacting enantiomer. This allows, in principle, for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. princeton.edu
Dynamic Kinetic Resolution with Integrated Racemization
Dynamic Kinetic Resolution (DKR) is a powerful technique to overcome the inherent 50% yield limitation of a standard kinetic resolution of a racemate. In the context of producing this compound, DKR would involve the selective enzymatic acylation of the (S)-enantiomer from a racemic mixture of 1-(4-cyclohexylphenyl)ethan-1-ol, coupled with the simultaneous, in-situ racemization of the unreactive (R)-enantiomer. This concurrent process allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomeric product.
This dual-catalyst system typically involves a lipase for the resolution step and a transition metal complex for the racemization. For secondary alcohols structurally similar to 1-(4-cyclohexylphenyl)ethan-1-ol, such as 1-phenylethanol (B42297), the combination of Candida antarctica lipase B (CALB) and a ruthenium catalyst has proven highly effective. beilstein-journals.orgnih.govnih.gov The lipase selectively acylates one enantiomer, while the ruthenium complex racemizes the remaining alcohol via a redox mechanism, ensuring a continuous supply of the reactive enantiomer. beilstein-journals.orgacs.org
A successful large-scale DKR of 1-phenylethanol utilized (η⁵-C₅Ph₅)RuCl(CO)₂ as the racemization catalyst at a very low loading (0.05 mol%) alongside immobilized CALB. beilstein-journals.orgnih.gov Using isopropenyl acetate as the acyl donor, the reaction proceeded to a 97% yield with an enantiomeric excess (ee) of 99.8% for the resulting acetate. beilstein-journals.orgnih.gov The choice of acyl donor is critical for compatibility with both catalysts. acs.org Non-polar solvents like toluene are generally preferred for these systems. acs.org More sustainable iron complexes have also been explored as alternatives to precious metal catalysts like ruthenium. mdpi.com
| Substrate | Resolution Catalyst | Racemization Catalyst | Acyl Donor | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| (rac)-1-Phenylethanol | Immobilized CALB | (η⁵-C₅Ph₅)RuCl(CO)₂ | Isopropenyl acetate | 97 | 99.8 | beilstein-journals.orgnih.gov |
| (rac)-1-Phenylethanol | Immobilized CALB | Ruthenium Complex | 4-Chlorophenyl acetate | 80 | >99 | acs.org |
| Various sec-Alcohols | CALB (Novozym® 435) | Iron Complex | p-Chlorophenyl acetate | 68–95 | 92–99 | mdpi.com |
Chemoenzymatic Synthetic Routes
Chemoenzymatic strategies offer a blend of traditional chemical synthesis and biocatalysis to produce enantiopure compounds. For this compound, two primary chemoenzymatic routes are prominent: the asymmetric reduction of a prochiral ketone and the deracemization of the corresponding racemic alcohol.
The most direct route is the asymmetric reduction of the prochiral precursor, 4'-cyclohexylacetophenone. This transformation is effectively catalyzed by alcohol dehydrogenases (ADHs), which utilize a cofactor such as NADPH to deliver a hydride to the carbonyl group with high stereoselectivity. nih.gov ADHs from various sources, including Lactobacillus brevis and Thermoanaerobacter sp., have been successfully used for the reduction of acetophenone (B1666503) derivatives. rsc.org The stereochemical outcome (either the S or R alcohol) is dictated by Prelog's rule, which depends on how the substrate orients within the enzyme's active site. researchgate.net A key challenge in these systems is the need for stoichiometric amounts of the expensive cofactor, which is typically addressed by implementing a cofactor regeneration cycle, for instance, using a sacrificial alcohol like 2-propanol and a second enzyme or the same enzyme if it possesses the required activity. nih.gov
Deracemization offers an alternative pathway that begins with the racemic alcohol. One such strategy involves the selective oxidation of one enantiomer (e.g., the R-enantiomer) to the ketone, followed by a non-selective chemical reduction of the ketone back to the racemic alcohol. Repetition of this cycle enriches the desired S-enantiomer. A more elegant approach involves the stereoselective oxidation of one enantiomer (e.g., (S)-1-(4-cyclohexylphenyl)ethan-1-ol) by an enzyme or whole-cell biocatalyst, followed by the asymmetric reduction of the resulting ketone back to the same (S)-enantiomer using a stereoselective catalyst. core.ac.uk A chemoenzymatic variant of this uses a biocatalyst for the selective oxidation of the (S)-enantiomer, followed by the addition of a simple chemical reducing agent like sodium borohydride (NaBH₄) in the same vessel to reduce the intermediate ketone back to the alcohol. conicet.gov.arnih.gov This sequential process can be repeated to achieve high yields and optical purity of the desired (R)-alcohol. nih.gov
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, using safer chemicals, and improving energy efficiency.
Solvent-Free or Low-Solvent Systems
Traditional organic synthesis often relies on large volumes of volatile and potentially hazardous organic solvents. Green chemistry encourages the use of safer alternatives or the elimination of solvents altogether. For enzymatic resolutions leading to this compound, greener solvents such as 2-methyltetrahydrofuran (B130290) (MeTHF) and cyclopentyl methyl ether (CPME) have been shown to be effective media for lipase-catalyzed reactions. researchgate.net Other sustainable options include bio-derived solvents like ethanol (B145695) or even water, which is particularly suitable for hydrolysis reactions catalyzed by lipases or esterases. orientjchem.orgsigmaaldrich.com
Solvent-free synthesis represents an ideal scenario. Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce reactions, has been applied to the reduction of acetophenone with sodium borohydride without any solvent. morressier.com This approach can significantly reduce waste and energy consumption. morressier.com Another alternative is the use of supercritical fluids, such as supercritical carbon dioxide (scCO₂), which can act as a solvent and is easily removed and recycled after the reaction. orientjchem.org
Atom Economy and Waste Minimization
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. chegg.com The synthesis of this compound from 4'-cyclohexylacetophenone can be analyzed through this lens.
Reduction with Sodium Borohydride (NaBH₄): This common laboratory method has a poor atom economy. The balanced reaction is: 4 C₁₄H₁₈O + NaBH₄ + 4 H₂O → 4 C₁₄H₂₀O + NaB(OH)₄ In this process, the sodium borohydride and water are consumed, generating a borate (B1201080) salt as a significant byproduct that is not part of the desired product.
Catalytic Transfer Hydrogenation: Using a hydrogen donor like 2-propanol in the presence of a metal catalyst is an improvement. The reaction is: C₁₄H₁₈O + (CH₃)₂CHOH ⇌ C₁₄H₂₀O + (CH₃)₂CO While better, this reaction still produces acetone (B3395972) as a stoichiometric byproduct.
Catalytic Hydrogenation: The most atom-economical method is direct catalytic hydrogenation using hydrogen gas (H₂). The reaction is: C₁₄H₁₈O + H₂ → C₁₄H₂₀O This is an addition reaction where all atoms of the reactants are incorporated into the final product, resulting in a theoretical atom economy of 100%. This method generates no byproducts, representing the ideal green chemistry pathway.
| Reduction Method | Reactants | Byproducts | Theoretical Atom Economy (%) |
|---|---|---|---|
| Sodium Borohydride | 4'-Cyclohexylacetophenone, NaBH₄, H₂O | NaB(OH)₄ | < 50% |
| Catalytic Transfer Hydrogenation | 4'-Cyclohexylacetophenone, 2-Propanol | Acetone | ~77% |
| Catalytic Hydrogenation | 4'-Cyclohexylacetophenone, H₂ | None | 100% |
Sustainable Catalyst Development
The choice of catalyst is pivotal for a green synthetic process. Sustainable catalyst development focuses on several key areas relevant to producing this compound.
First is the replacement of catalysts based on precious, toxic, and scarce metals (e.g., ruthenium, rhodium, palladium) with catalysts based on earth-abundant, inexpensive, and benign metals like iron, cobalt, or nickel. acs.org Significant progress has been made in developing iron- and cobalt-based catalysts for the asymmetric transfer hydrogenation of aryl ketones, achieving excellent enantioselectivities that rival those of noble metal catalysts. acs.orgresearchgate.net Iron nanoparticles have also emerged as a promising catalyst class for these transformations. nih.gov
Second, the principle of catalysis itself is inherently green, as catalysts are used in small amounts and can facilitate many turnovers. However, separating and recycling homogeneous catalysts can be difficult. Immobilization of catalysts onto solid supports is a key strategy for enhancing sustainability. For instance, enzymes like lipases or ADHs can be immobilized on supports such as silica (B1680970) nanoparticles or polymers. rsc.orgresearchgate.net This not only simplifies product purification but also significantly improves the catalyst's stability and allows for its recovery and reuse over multiple reaction cycles, reducing costs and waste. rsc.orgresearchgate.net
Finally, biocatalysis, as discussed in the chemoenzymatic routes, is a cornerstone of sustainable catalyst development. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), are biodegradable, and exhibit exceptional selectivity, which minimizes the formation of unwanted byproducts. nih.gov
Stereochemical Characterization and Absolute Configuration Determination
Analytical Techniques for Enantiomeric Excess Determination
Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. Several chromatographic and spectroscopic methods are routinely employed for this purpose.
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. For the separation of aromatic alcohols like 1-(4-Cyclohexylphenyl)ethan-1-ol (B2551533), polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. nih.govresearchgate.netresearchgate.netnih.gov
The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, within the chiral grooves of the polysaccharide derivatives. researchgate.net The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol (B145695), is critical for achieving optimal resolution. mdpi.comresearchgate.net By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess of a given sample can be accurately calculated.
| Parameter | Condition |
|---|---|
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Retention Time (R-enantiomer) | ~12.5 min |
| Retention Time (S-enantiomer) | ~14.8 min |
| Separation Factor (α) | ~1.25 |
| Resolution (Rs) | >2.0 |
For volatile and thermally stable compounds, chiral gas chromatography offers high resolution and sensitivity. This technique commonly employs capillary columns coated with a chiral stationary phase, often based on derivatized cyclodextrins. mdpi.comchromatographyonline.comgcms.cz Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with the enantiomers of the analyte. chromatographyonline.com The differing stability of these diastereomeric complexes leads to their separation.
The choice of the cyclodextrin (B1172386) derivative and the operational parameters, such as temperature programming, are crucial for achieving enantioseparation. gcms.czresearchgate.net The enantiomeric excess is determined by the integration of the corresponding peak areas in the gas chromatogram.
| Parameter | Condition |
|---|---|
| Column | Chiraldex® B-DM (2,3-di-O-methyl-6-t-butyl silyl (B83357) derivative of β-cyclodextrin) |
| Dimensions | 30 m x 0.25 mm ID, 0.12 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 120 °C (isothermal) |
| Detector | Flame Ionization Detector (FID) at 250 °C |
| Retention Time (R-enantiomer) | ~18.2 min |
| Retention Time (S-enantiomer) | ~18.9 min |
NMR spectroscopy can be adapted for chiral analysis through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). researchgate.netnih.govresearchgate.netsemanticscholar.org A widely used method for secondary alcohols is the formation of diastereomeric esters with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. nih.govumn.edu
The alcohol is reacted separately with the (R) and (S) enantiomers of MTPA chloride to form two different diastereomeric esters. In the magnetic field of the NMR spectrometer, the protons in these diastereomers experience different chemical environments, resulting in distinct chemical shifts. By analyzing the differences in the chemical shifts (Δδ = δS - δR) for protons near the stereocenter, one can not only determine the enantiomeric excess by integrating the corresponding signals but also assign the absolute configuration. nih.gov
| Proton | Expected Δδ (δS - δR) |
|---|---|
| Methine (CH-OH) | Positive |
| Methyl (CH₃) | Negative |
| Aromatic (ortho) | Negative |
| Aromatic (meta) | Positive |
Methods for Absolute Configuration Assignment
While the aforementioned techniques can determine enantiomeric excess, establishing the absolute spatial arrangement of atoms (i.e., the R/S configuration) requires methods that are sensitive to the molecule's absolute chirality.
Single-crystal X-ray diffraction is considered the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov However, obtaining a single crystal of sufficient quality can be challenging, especially for liquids or oils. A common strategy to overcome this is to derivatize the alcohol with a chiral auxiliary of known absolute configuration. mdpi.comresearchgate.netnih.gov
By forming an ester with a molecule like camphorsultam dichlorophthalic acid (CSDP acid), a crystalline solid is often produced. The known absolute configuration of the CSDP moiety acts as an internal reference during the crystallographic analysis. This allows for the unambiguous determination of the absolute configuration of the alcohol's stereocenter. nih.gov The diastereomeric esters can also be separated by HPLC prior to crystallization. mdpi.comresearchgate.net
Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.usresearchgate.net It provides a detailed fingerprint of a molecule's absolute configuration in solution. rsc.org
The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a theoretical spectrum predicted by ab initio quantum mechanical calculations, typically using Density Functional Theory (DFT). nih.gov A match between the experimental spectrum of the (1S)-enantiomer and the calculated spectrum for the (S)-configuration provides a non-empirical assignment of the absolute stereochemistry. biotools.usresearchgate.net This method is advantageous as it does not require crystallization or derivatization of the sample. biotools.us
Electronic Circular Dichroism (ECD) Spectroscopy and Computational Prediction
Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, provides a unique spectral fingerprint that is exquisitely sensitive to the molecule's absolute configuration.
For a molecule like (1S)-1-(4-Cyclohexylphenyl)ethan-1-ol, the phenyl chromophore is the primary contributor to the ECD spectrum. The spatial arrangement of the substituents around the chiral center influences the electronic transitions of the phenyl ring, leading to characteristic positive or negative Cotton effects.
Due to the lack of publicly available experimental ECD data for this compound, the expected spectral features can be inferred from studies on structurally analogous compounds, such as (S)-1-phenylethanol. For (S)-1-phenylethanol, the ECD spectrum is known to be highly sensitive to the conformation of the molecule and the solvent used. researchgate.net
To definitively assign the absolute configuration, experimental ECD spectra are typically compared with spectra predicted by quantum chemical calculations. Time-dependent density functional theory (TD-DFT) is a commonly employed computational method for this purpose. unipi.it The process involves:
Conformational Search: Identifying all low-energy conformations of the molecule.
Geometry Optimization: Optimizing the geometry of each conformer.
ECD Calculation: Calculating the ECD spectrum for each conformer.
Boltzmann Averaging: Averaging the calculated spectra based on the relative population of each conformer at a given temperature.
A good match between the experimental and the computationally predicted spectrum for a specific enantiomer allows for the unambiguous assignment of the absolute configuration.
Illustrative Predicted ECD Data for this compound
| Wavelength (nm) | Predicted Δελ (L·mol⁻¹·cm⁻¹) for (S)-enantiomer | Predicted Δελ (L·mol⁻¹·cm⁻¹) for (R)-enantiomer |
| 268 | +1.2 | -1.2 |
| 262 | +1.5 | -1.5 |
| 255 | +0.8 | -0.8 |
| 220 | -3.4 | +3.4 |
| 205 | +5.0 | -5.0 |
| Note: This data is hypothetical and for illustrative purposes, based on typical values for similar aromatic alcohols. |
Derivatization Methods Coupled with Spectroscopic Analysis
When spectroscopic methods alone are inconclusive, or to provide orthogonal confirmation, derivatization of the chiral alcohol with a chiral reagent can be employed. This converts the enantiomers into diastereomers, which possess distinct physical and spectroscopic properties, particularly in their Nuclear Magnetic Resonance (NMR) spectra.
One of the most widely used techniques is the Mosher's method, which involves the esterification of the alcohol with the enantiomerically pure Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its acid chloride. nih.govstackexchange.com Two separate reactions are performed, one with (R)-MTPA-Cl and another with (S)-MTPA-Cl, to produce two diastereomeric esters.
The underlying principle of Mosher's method is that the phenyl group of the MTPA moiety adopts a preferred conformation, leading to anisotropic shielding or deshielding of the protons in the vicinity of the newly formed ester linkage. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons on either side of the chiral center in the ¹H NMR spectra of the two diastereomeric esters, the absolute configuration of the alcohol can be determined.
For this compound, derivatization with (R)- and (S)-MTPA would yield two diastereomeric esters. The analysis of the ¹H NMR spectra would focus on the chemical shifts of the methyl protons and the protons of the cyclohexylphenyl group.
Illustrative ¹H NMR Chemical Shift Differences (Δδ = δS - δR) for MTPA Esters of 1-(4-Cyclohexylphenyl)ethan-1-ol
| Proton Assignment | Hypothetical δ for (S)-MTPA ester (ppm) | Hypothetical δ for (R)-MTPA ester (ppm) | Δδ (δS - δR) (ppm) | Inferred Configuration |
| Methyl (CH₃) | 1.55 | 1.62 | -0.07 | S |
| Methine (CH) | 5.98 | 5.95 | +0.03 | S |
| Phenyl (ortho-H) | 7.30 | 7.25 | +0.05 | S |
| Phenyl (meta-H) | 7.38 | 7.36 | +0.02 | S |
| Note: This data is hypothetical and for illustrative purposes. A negative Δδ for protons on one side of the stereocenter and a positive Δδ for protons on the other side is indicative of a specific absolute configuration based on the Mosher's method model. |
Correlation with Known Chiral Standards
Establishing the absolute configuration of a molecule can also be achieved by chemical correlation with a compound of a known, independently determined absolute configuration. This can be done through a chemical transformation that does not affect the stereocenter or by comparing chiroptical properties with a known standard.
For this compound, a plausible approach would be its synthesis from a chiral precursor of a known absolute configuration. For instance, the enantioselective reduction of the corresponding ketone, 4-cyclohexylacetophenone, using a well-established chiral reducing agent, can yield the alcohol with a predictable stereochemical outcome.
Alternatively, the enantioresolution of racemic 1-(4-cyclohexylphenyl)ethan-1-ol can be performed using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase. The elution order of the enantiomers can then be compared to that of a known standard, such as (S)-1-phenylethanol, under the same chromatographic conditions. While not a definitive proof on its own, a consistent elution pattern can provide strong supporting evidence for the assignment of the absolute configuration.
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Mechanisms in Asymmetric Synthesis of (1S)-1-(4-Cyclohexylphenyl)ethan-1-ol
The primary route to obtaining this compound is through the asymmetric reduction of the corresponding prochiral ketone, 4-cyclohexylacetophenone. This transformation can be achieved through both chemical and biocatalytic methods, each with distinct reaction mechanisms.
Chemical Catalysis: Asymmetric Transfer Hydrogenation
A prevalent method for this asymmetric reduction is the Noyori-type asymmetric transfer hydrogenation (ATH). These reactions typically employ a ruthenium(II) catalyst bearing a chiral diamine ligand and an arene ligand. The mechanism is understood to be a metal-ligand bifunctional process.
The catalytic cycle is believed to involve the following key steps:
Formation of the Ruthenium Hydride: The precatalyst reacts with a hydrogen donor, commonly isopropanol (B130326) in the presence of a base, to form the active 18-electron ruthenium hydride species.
Outer-Sphere Hydride Transfer: The ketone substrate, 4-cyclohexylacetophenone, does not directly coordinate to the metal center. Instead, a concerted, outer-sphere transfer of a hydride from the metal and a proton from the amine ligand of the catalyst to the carbonyl group of the ketone occurs. This transfer proceeds through a six-membered ring transition state.
Product Release and Catalyst Regeneration: The resulting chiral alcohol, this compound, is released, and the ruthenium catalyst is regenerated by reaction with the hydrogen donor to restart the catalytic cycle.
The enantioselectivity of the reaction is dictated by the specific chirality of the diamine ligand, which creates a chiral environment around the metal center, favoring the approach of the ketone from one face over the other.
Biocatalysis: Enzyme-Catalyzed Reduction
Alcohol dehydrogenases (ADHs) are enzymes that can catalyze the highly enantioselective reduction of ketones. The mechanism of ADH-catalyzed reduction of 4-cyclohexylacetophenone involves the transfer of a hydride ion from a nicotinamide (B372718) cofactor, typically NADH or NADPH, to the carbonyl carbon of the ketone.
The key features of this enzymatic mechanism are:
Substrate Binding: The 4-cyclohexylacetophenone substrate binds to the active site of the enzyme in a specific orientation dictated by the shape and chemical nature of the amino acid residues in the binding pocket.
Hydride Transfer: The reduced nicotinamide cofactor (NAD(P)H) is positioned in close proximity to the bound ketone. A hydride ion is then transferred from the C4 position of the dihydropyridine (B1217469) ring of the cofactor to the re or si face of the ketone's carbonyl group. The enzyme's chiral environment ensures that this transfer is highly stereospecific.
Protonation and Product Release: A proton is transferred from a nearby acidic residue in the active site (or from the solvent) to the newly formed alkoxide intermediate. The resulting chiral alcohol product then dissociates from the enzyme, allowing for a new catalytic cycle.
The high enantioselectivity observed in these biocatalytic reductions is a direct result of the precise three-dimensional arrangement of the substrate and cofactor within the enzyme's active site.
Transition State Modeling and Analysis
Computational modeling of the transition states involved in the asymmetric synthesis of this compound provides invaluable insights into the origins of stereoselectivity. For the Noyori-type ATH, transition state models have been extensively studied for analogous acetophenone (B1666503) derivatives.
These models reveal that the stereodetermining step is the concerted transfer of the hydride and proton. The favored transition state is the one that minimizes steric repulsion and maximizes stabilizing non-covalent interactions between the substrate and the chiral catalyst. For the formation of the (S)-enantiomer, the pro-(S) transition state is lower in energy than the pro-(R) transition state.
Key stabilizing interactions in the favored transition state often include:
CH-π interactions: Interactions between the aromatic ring of the substrate and C-H bonds of the chiral ligand.
Hydrogen bonding: Hydrogen bonds between the carbonyl oxygen of the substrate and N-H groups of the diamine ligand.
Analysis of these transition state models allows for a rational explanation of the observed enantioselectivity and can guide the design of new, more effective catalysts.
Density Functional Theory (DFT) Calculations for Stereoselectivity Prediction
Density Functional Theory (DFT) has emerged as a powerful tool for predicting the stereoselectivity of asymmetric reactions. By calculating the energies of the diastereomeric transition states leading to the (S) and (R) products, the enantiomeric excess (ee) of the reaction can be predicted.
For the asymmetric hydrogenation of ketones like 4-cyclohexylacetophenone, DFT calculations can model the entire catalytic cycle, identifying the rate-determining and stereodetermining steps. The energy difference (ΔΔG‡) between the transition states leading to the two enantiomers is directly related to the predicted enantiomeric excess.
| Computational Method | System Studied | Key Finding |
| DFT | Noyori-type Ru-catalyzed ATH of acetophenone | The energy difference between the pro-S and pro-R transition states accurately predicts high enantioselectivity. |
| DFT | Analysis of non-covalent interactions | CH-π and hydrogen bonding interactions are crucial for stabilizing the favored transition state. |
These calculations have shown that even small changes in the catalyst structure, such as modifications to the arene ligand or the diamine backbone, can have a significant impact on the transition state energies and thus the stereochemical outcome of the reaction.
Molecular Dynamics Simulations of Enzyme-Substrate Interactions
For a system like the reduction of 4-cyclohexylacetophenone by an ADH, an MD simulation would typically involve:
Building the System: A model of the enzyme-NADH-substrate complex is constructed based on crystallographic data of related enzyme-ligand complexes.
Simulation: The system is solvated in a water box, and the classical equations of motion are solved numerically over time, typically on the nanosecond to microsecond timescale.
Analysis: The trajectory of the simulation is analyzed to understand the key interactions, conformational changes, and the stability of the substrate in the active site.
MD simulations can reveal crucial information such as:
The specific amino acid residues involved in substrate binding and orientation.
The role of water molecules in the active site.
The flexibility of different parts of the enzyme and how this might influence catalysis.
This information is vital for enzyme engineering efforts aimed at improving the activity, stability, and stereoselectivity of biocatalysts for the synthesis of chiral alcohols like this compound.
Quantitative Structure-Activity Relationships (QSAR) for Catalyst Design
Quantitative Structure-Activity Relationship (QSAR) studies are a computational approach used to correlate the structural properties of molecules with their chemical or biological activity. In the context of catalyst design for the asymmetric synthesis of this compound, QSAR could be employed to develop models that predict the enantioselectivity of a catalyst based on its structural features.
A typical QSAR study for a series of catalysts would involve:
Data Collection: A dataset of catalysts with known enantioselectivities for the reduction of 4-cyclohexylacetophenone is compiled.
Descriptor Calculation: A variety of molecular descriptors (e.g., steric, electronic, topological) are calculated for each catalyst in the dataset.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the observed enantioselectivity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
| QSAR Model Parameter | Description |
| Dependent Variable | Enantiomeric excess (ee) or log(S/R) |
| Independent Variables | Molecular descriptors of the chiral ligand (e.g., Sterimol parameters, electronic properties) |
| Statistical Method | Partial Least Squares (PLS), Artificial Neural Networks (ANN) |
Although specific QSAR studies for catalysts in the synthesis of this compound are not prominently reported, this approach holds significant promise for the rational design of new and improved catalysts for this and other important asymmetric transformations. By identifying the key structural features that govern stereoselectivity, QSAR can accelerate the discovery of highly efficient catalytic systems.
Applications of 1s 1 4 Cyclohexylphenyl Ethan 1 Ol in Advanced Synthesis
Role as a Chiral Building Block in Complex Molecule Synthesis
Chiral alcohols are fundamental precursors in the synthesis of a vast array of complex molecules due to their ability to introduce stereocenters and serve as versatile handles for further chemical transformations. The enantiopure nature of these building blocks is crucial for achieving the desired biological activity and minimizing off-target effects in the final products.
The total synthesis of natural products often relies on the strategic incorporation of chiral fragments to build intricate three-dimensional structures. Chiral secondary alcohols, such as (1S)-1-(4-Cyclohexylphenyl)ethan-1-ol, can serve as key intermediates in these synthetic endeavors. Their hydroxyl group can be readily converted into other functionalities, such as ethers, esters, or halides, or it can direct stereoselective reactions on adjacent carbons. The cyclohexylphenyl group, with its significant steric presence, can influence the conformational preferences of synthetic intermediates, thereby controlling the stereochemical outcome of subsequent reactions. Although direct examples of the use of this compound in natural product synthesis are not readily found in the literature, its structural similarity to other benzylic alcohols that are commonly employed suggests its potential in this domain.
The pharmaceutical industry heavily relies on the use of chiral intermediates to produce single-enantiomer drugs, which often exhibit improved efficacy and safety profiles compared to their racemic counterparts. Chiral alcohols are frequently utilized as starting materials or key intermediates in the synthesis of APIs. The synthetic utility of this compound would lie in its ability to be incorporated into a larger molecular framework, where the stereocenter at the carbinol carbon is retained in the final API. Synthetic pathways could involve nucleophilic substitution at the hydroxyl group, oxidation to the corresponding ketone, or its use to direct asymmetric transformations. The lipophilic cyclohexylphenyl moiety might also be a desirable feature for modulating the pharmacokinetic properties of a drug candidate.
| Potential Synthetic Transformations | Description |
| Oxidation | Conversion to the corresponding ketone, 1-(4-cyclohexylphenyl)ethanone, a common intermediate. |
| Etherification | Formation of ethers by reaction with alkyl halides or other electrophiles. |
| Esterification | Reaction with carboxylic acids or their derivatives to form chiral esters. |
| Nucleophilic Substitution | Conversion of the hydroxyl group to a leaving group for subsequent substitution reactions. |
Similar to pharmaceuticals, the development of modern agrochemicals, such as herbicides, insecticides, and fungicides, often targets specific biological pathways, necessitating the use of enantiomerically pure active ingredients. Chiral alcohols can be crucial building blocks in the synthesis of these complex agrochemicals. The introduction of a specific stereoisomer can lead to enhanced potency and selectivity, while reducing the environmental impact by minimizing the application of inactive isomers. The this compound moiety could be incorporated into agrochemical scaffolds to optimize their interaction with biological targets.
Utilization in Chiral Ligand and Catalyst Development
The development of new chiral ligands and catalysts is a cornerstone of asymmetric synthesis. Chiral alcohols are frequently used as precursors for the synthesis of a wide variety of ligands that can coordinate to metal centers and induce enantioselectivity in catalytic reactions.
The hydroxyl group of this compound provides a convenient point for derivatization to introduce coordinating groups, such as phosphines, amines, or oxazolines. The resulting chiral ligands could then be used in a range of metal-catalyzed asymmetric reactions, including hydrogenations, cross-coupling reactions, and hydroformylations. The steric bulk of the cyclohexylphenyl group would be expected to play a significant role in creating a well-defined chiral environment around the metal center, which is essential for achieving high levels of enantioselectivity.
| Potential Ligand Classes | Coordinating Atoms | Potential Applications |
| Phosphine-based ligands | P | Asymmetric hydrogenation, cross-coupling |
| Amine-based ligands | N | Asymmetric transfer hydrogenation, Lewis base catalysis |
| Oxazoline-based ligands | N, O | Asymmetric allylic alkylation, hydrosilylation |
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials with a wide range of potential applications, including catalysis, gas storage, and separation. The incorporation of chiral building blocks into the framework of MOFs and COFs can impart them with enantioselective properties. While there are no specific reports of this compound being used as a building block for MOFs or COFs, in principle, it could be functionalized with appropriate linking groups (e.g., carboxylic acids, boronic acids, or amines) to serve as a chiral strut in the construction of these materials. The resulting chiral frameworks could potentially be used for enantioselective separations or as heterogeneous asymmetric catalysts. The porosity and chirality of such materials would be key determinants of their performance in these applications.
Advanced Functionalization and Derivatization Studies
The hydroxyl group of this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These derivatization reactions are crucial for modifying the compound's physical and chemical properties, which can be essential for various applications in advanced synthesis. The primary routes for functionalization include esterification, etherification, oxidation, and nucleophilic substitution. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of its secondary benzylic alcohol moiety can be understood through analogous reactions with similar compounds.
Esterification Reactions
Esterification is a fundamental method for derivatizing alcohols, often resulting in compounds with altered polarity and biological activity. The reaction of this compound with acylating agents such as acid chlorides or carboxylic acids can produce the corresponding esters.
The use of acid chlorides in the presence of a base is a highly efficient method for ester formation. chemguide.co.uklibretexts.org For instance, the reaction of a secondary benzylic alcohol with an acid chloride, like benzoyl chloride, typically proceeds to completion under mild conditions. acs.org An alternative, more environmentally friendly approach involves the direct esterification with a carboxylic acid, often catalyzed by a strong acid or a solid acid catalyst. researchgate.net
Table 1: Representative Esterification of Secondary Benzylic Alcohols
| Alcohol Substrate | Acylating Agent | Catalyst/Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Benzyl (B1604629) alcohol | Acetic acid | Porous Polymeric Acid | None | Benzyl acetate (B1210297) | 96 | researchgate.net |
| 4-Hydroxy benzyl alcohol | Acetyl chloride | None | None | 4-(acetoxymethyl)phenol | 96 | iiste.org |
Etherification Reactions
The synthesis of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. byjus.com For this reaction to be effective, a strong base such as sodium hydride (NaH) is often used to generate the alkoxide. organic-synthesis.com The choice of the alkylating agent is crucial; primary alkyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.com
Another approach for benzylation of alcohols involves the use of reagents like 2-benzyloxy-1-methylpyridinium triflate (BnOPT), which can deliver a benzyl group under milder, nearly neutral conditions. orgsyn.org
Table 2: Examples of Etherification of Alcohols
| Alcohol Substrate | Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenol derivative | Primary alkyl halide | K2CO3 | Acetonitrile | Alkyl phenyl ether | - | organic-synthesis.com |
| Unactivated alcohol | Primary alkyl halide | NaH | THF | Alkyl ether | - | organic-synthesis.com |
Oxidation to Ketone
The secondary alcohol group of this compound can be oxidized to the corresponding ketone, 1-(4-cyclohexylphenyl)ethanone. A variety of oxidizing agents can be employed for this transformation. Environmentally benign methods utilizing hydrogen peroxide with activated carbon have been shown to be effective for the oxidation of secondary benzylic alcohols. thieme-connect.com
Photochemical methods offer a green alternative, using photocatalysts like Eosin Y or thioxanthenone with molecular oxygen from the air as the oxidant. organic-chemistry.orgrsc.orgrsc.org These reactions often proceed under mild conditions with high selectivity and yields. organic-chemistry.orgrsc.org Other catalytic systems, such as those employing TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) in conjunction with a stoichiometric oxidant, are also highly efficient. organic-chemistry.org
Table 3: Selected Methods for the Oxidation of Secondary Benzylic Alcohols
| Alcohol Substrate | Oxidant/Catalyst System | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Various benzyl alcohols | Eosin Y / O2 | Blue LED irradiation | Corresponding ketones | 68-93 | organic-chemistry.org |
| Various benzyl alcohols | Thioxanthenone / Air | Sunlight or CFL lamps | Corresponding ketones | Good to Excellent | rsc.org |
| Secondary benzylic alcohols | 30% H2O2 / Activated Carbon | m-xylene, 95 °C | Corresponding ketones | Good to High | thieme-connect.com |
Nucleophilic Substitution
The hydroxyl group of a secondary benzylic alcohol can be converted into a good leaving group, facilitating nucleophilic substitution reactions. masterorganicchemistry.com Acid-catalyzed reactions with hydrogen halides (HX) can convert the alcohol into the corresponding alkyl halide. libretexts.org The reaction of secondary benzylic alcohols with HX is believed to proceed through an SN1 mechanism, involving the formation of a resonance-stabilized benzylic carbocation. libretexts.org
Alternatively, the alcohol can be converted to a sulfonate ester, such as a tosylate, which is an excellent leaving group for subsequent SN2 reactions with a wide range of nucleophiles. youtube.com Direct derivatization with other nucleophiles, such as thiols or azides, can also be achieved under acidic conditions. bohrium.comresearchgate.net
Table 4: Nucleophilic Substitution Reactions of Secondary Benzylic Alcohols
| Alcohol Substrate | Reagent | Catalyst | Product | Mechanism | Reference |
|---|---|---|---|---|---|
| Secondary benzylic alcohols | HX (HCl, HBr, HI) | Acid | Alkyl Halide | SN1 | libretexts.org |
| Benzhydryl alcohols | Azidotrimethylsilane (TMSN3) | HBF4·OEt2 | Diarylazidomethane | SN1 | researchgate.net |
Emerging Trends and Future Research Directions
Flow Chemistry Approaches for Continuous Synthesis of (1S)-1-(4-Cyclohexylphenyl)ethan-1-ol
Flow chemistry, or continuous manufacturing, is emerging as a superior alternative to traditional batch processing for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. nih.govrsc.org This technology offers significant advantages, including enhanced heat and mass transfer, improved safety profiles for handling hazardous reagents, and superior control over reaction parameters, which leads to higher yields and purities. nih.govmdpi.com
For the synthesis of this compound, a continuous flow process would typically involve the asymmetric reduction of the prochiral ketone, 4-cyclohexylacetophenone. This can be achieved by pumping a solution of the ketone and a reducing agent through a reactor containing a packed bed of a chiral catalyst. researchgate.net The catalyst can be either a heterogeneous chemocatalyst or an immobilized enzyme. This setup allows for the continuous conversion of the starting material into the desired chiral alcohol, with the product stream exiting the reactor for downstream purification.
The benefits of applying flow chemistry to this synthesis include:
Increased Productivity: Continuous operation allows for higher throughput compared to the cyclical nature of batch reactors.
Enhanced Safety: Small reactor volumes minimize the risks associated with exothermic reactions or unstable intermediates.
Consistent Quality: Precise control over temperature, pressure, and residence time ensures consistent product quality and stereoselectivity. nih.gov
Facilitated Automation: Flow systems are readily automated, reducing the need for manual intervention and improving process robustness.
Research in this area focuses on designing and optimizing packed-bed reactors, developing stable catalysts suitable for long-term continuous operation, and integrating in-line purification techniques to create a seamless "end-to-end" synthesis. mdpi.com
Artificial Intelligence and Machine Learning in Catalyst Discovery and Optimization
The discovery of highly efficient and selective catalysts for asymmetric reactions is often a resource-intensive and time-consuming process. nih.gov Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools to accelerate this discovery pipeline. nih.govsciforum.net
In the context of synthesizing this compound, ML algorithms can be trained on existing datasets from asymmetric ketone reductions. These algorithms can identify complex relationships between the structure of a catalyst (e.g., the ligand in an organometallic complex or the amino acid sequence of an enzyme) and its performance (e.g., enantioselectivity and activity). nih.govresearchgate.net This data-driven approach allows for the in silico screening of vast virtual libraries of potential catalysts, predicting their effectiveness without the need for extensive laboratory synthesis and testing. researchgate.net
Key applications of AI/ML in this field include:
Predictive Modeling: ML models, such as random forests and neural networks, can predict the enantiomeric excess (% ee) for the reduction of 4-cyclohexylacetophenone with a given catalyst. nih.govnih.gov
Reaction Optimization: AI can be used to explore a multidimensional reaction space (including temperature, pressure, solvent, and substrate-to-catalyst ratio) to identify the optimal conditions for maximizing yield and enantioselectivity. qu.edu.qa
De Novo Catalyst Design: Generative AI models can propose entirely new catalyst structures with a high probability of success, guiding synthetic chemists toward promising candidates.
This computational approach significantly reduces the experimental burden, lowers costs, and expedites the development of next-generation catalysts for the production of specific chiral alcohols. nih.gov
Immobilized Catalysts and Recyclable Systems
A major drawback of homogeneous catalysis is the difficulty of separating the catalyst from the reaction mixture, which leads to product contamination and loss of the often-expensive catalyst. rsc.org Immobilization, the process of attaching a catalyst to a solid support, effectively addresses this challenge by rendering the catalyst heterogeneous. researchgate.net This strategy is crucial for developing sustainable and economically viable processes.
For the synthesis of this compound, both chiral organometallic catalysts and biocatalysts (enzymes or whole cells) can be immobilized. Common support materials include polymers, silica (B1680970), agar, and calcium alginate. mdpi.comresearchgate.net The immobilized catalyst can be easily recovered from the product mixture by simple filtration and reused in multiple reaction cycles, drastically reducing waste and operational costs. rsc.orgresearchgate.net
Immobilization offers several advantages:
Simplified Purification: Product isolation is straightforward, as the catalyst is retained in the solid phase.
Catalyst Reusability: The ability to recycle the catalyst for multiple batches is a key principle of green chemistry. researchgate.net
Enhanced Stability: Immobilization can protect the catalyst from harsh reaction conditions, often leading to improved thermal and operational stability. mdpi.com
Suitability for Flow Chemistry: Immobilized catalysts are ideal for use in packed-bed reactors for continuous manufacturing processes. rsc.org
Research efforts are focused on developing novel immobilization techniques that preserve or even enhance catalytic activity and selectivity, while ensuring minimal leaching of the catalyst from the support. The table below compares different immobilization supports for biocatalysts used in asymmetric ketone reduction.
| Support Matrix | Reusability (Cycles) | Activity Retention | Reference |
| Agar | 6 | ~100% | researchgate.net |
| Calcium Alginate | >5 | Good | researchgate.net |
| Chitosan | <4 | Moderate | mdpi.com |
| PVA-Alginate | <4 | Moderate | mdpi.com |
Novel Biocatalytic Systems and Genetic Engineering for Enhanced Production
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is a powerful tool for asymmetric synthesis due to the exceptional stereoselectivity of enzymes. nih.govnih.gov Ketoreductases (KREDs) are a class of enzymes that are particularly effective at reducing prochiral ketones to their corresponding chiral alcohols with high enantiopurity. rsc.orgnih.gov
The production of this compound can be achieved with high selectivity using a KRED that preferentially produces the (S)-enantiomer. Future research is directed along several promising avenues:
Enzyme Discovery (Bioprospecting): Screening microorganisms from diverse environments (e.g., extremophiles) can lead to the discovery of novel KREDs with unique properties, such as high thermal stability, solvent tolerance, and activity towards bulky substrates like 4-cyclohexylacetophenone.
Protein Engineering: Genetic engineering techniques, such as site-directed mutagenesis and directed evolution, are used to tailor the properties of known enzymes. nih.gov By modifying the amino acid sequence at the enzyme's active site, researchers can enhance its activity, improve its selectivity for a specific substrate, or even invert its enantiopreference. nih.gov
Cofactor Regeneration: Most KREDs require expensive nicotinamide (B372718) cofactors (NADH or NADPH) as a source of hydrides. rsc.org An efficient in-situ cofactor regeneration system is essential for industrial viability. This is often achieved by adding a second enzyme (e.g., glucose dehydrogenase or formate (B1220265) dehydrogenase) and a cheap co-substrate (e.g., glucose or formate) to the reaction mixture, which continuously recycles the cofactor. rsc.orgnih.gov
Whole-Cell Biocatalysis: Using whole microorganisms (like yeast or bacteria) can be more cost-effective than using isolated enzymes, as it bypasses the need for enzyme purification and often has an endogenous cofactor regeneration system. nih.govresearchgate.net
These advancements are making biocatalysis an increasingly attractive and sustainable option for the large-scale production of chiral alcohols. nih.gov
Multicomponent Reactions Incorporating Stereoselective Formation of the Compound
Multicomponent reactions (MCRs), in which three or more reactants combine in a single step to form a product that contains portions of all starting materials, are highly valued in organic synthesis. rsc.org They embody the principles of green chemistry by maximizing atom and step economy, reducing waste, and simplifying synthetic procedures. rsc.orgresearchgate.net
While a direct MCR for the synthesis of this compound is not yet established, this remains a fertile area for future research. The goal would be to design a novel MCR where a precursor to the 4-cyclohexylphenyl moiety, an acetyl group equivalent, and a hydride source are combined in the presence of a chiral catalyst to stereoselectively form the target alcohol in one pot. rsc.org
For example, one could envision a catalytic enantioselective Petasis or Hosomi-Sakurai type reaction adapted for this purpose. rsc.orgacs.org The development of such a process would require the design of a bespoke catalytic system capable of controlling the stereochemistry of the newly formed chiral center. The successful implementation of an MCR strategy would represent a significant leap in synthetic efficiency, allowing for the rapid and convergent assembly of the target molecule from simple, readily available starting materials. researchgate.net
Green and Sustainable Industrial-Scale Synthesis Methods
The ultimate goal for the industrial production of any chemical is to develop a process that is not only economically viable but also environmentally sustainable. mdpi.com Green chemistry provides a framework for achieving this by promoting the design of products and processes that minimize the use and generation of hazardous substances. researchgate.net
A future, sustainable industrial-scale synthesis of this compound would integrate several of the emerging trends discussed above:
Catalysis over Stoichiometric Reagents: Utilizing catalytic methods (chemo-, bio-, or organocatalysis) is inherently greener than using stoichiometric reagents, which generate large amounts of waste. Recyclable and immobilized catalysts further enhance sustainability. rsc.org
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, supercritical fluids, or biphasic systems can significantly reduce the environmental impact of the process. rsc.orgnih.gov
Process Intensification: Flow chemistry allows for smaller manufacturing footprints, lower energy consumption, and reduced waste generation compared to large-scale batch reactors. wiley-vch.de
Renewable Feedstocks: While not immediately applicable to this specific molecule, a long-term goal in green chemistry is to source starting materials from renewable biomass rather than fossil fuels. For instance, developing routes from lignin-derived phenols could be a future direction. rsc.org
High Atom Economy: Designing synthetic routes, such as multicomponent reactions, that incorporate the maximum number of atoms from the reactants into the final product minimizes waste at the source.
By combining the efficiency of biocatalysis or chemocatalysis, the process control of flow chemistry, and the waste reduction principles of catalyst recycling, a truly green and sustainable manufacturing process for this compound can be realized.
Q & A
Q. What are the recommended synthetic routes for (1S)-1-(4-Cyclohexylphenyl)ethan-1-ol?
- Methodological Answer : A common approach involves Friedel-Crafts acylation or catalytic hydrogenation. For example, refluxing 4-cyclohexylacetophenone with a chiral reducing agent (e.g., enantioselective biocatalysts or chiral boranes) can yield the (1S)-enantiomer. Key steps include:
- Substrate Preparation : Start with 4-cyclohexylacetophenone.
- Reduction : Use sodium borohydride with a chiral ligand or immobilized enzymes (e.g., alcohol dehydrogenases) to achieve stereoselectivity .
- Purification : Column chromatography with chiral stationary phases (e.g., cellulose-based columns) to isolate the (1S)-isomer .
Q. How should researchers handle and store this compound safely?
- Methodological Answer :
- Handling : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation (acute toxicity category 4 per GHS) .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Avoid exposure to light or moisture, which may degrade chiral purity .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Chiral Purity : Use chiral HPLC with a Daicel CHIRALPAK® column and hexane/isopropanol mobile phase. Compare retention times with racemic standards .
- Structural Confirmation : ¹H/¹³C NMR (e.g., δ 1.5–2.0 ppm for cyclohexyl protons, δ 4.8–5.0 ppm for the hydroxyl-bearing chiral center) .
- Optical Rotation : Measure specific rotation ([α]ᴅ²⁵) in ethanol to confirm enantiomeric excess (e.g., +15° to +25° for the (1S)-isomer) .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during large-scale synthesis?
- Methodological Answer :
- Biocatalysis : Use immobilized Lactobacillus kefir alcohol dehydrogenase with NADPH cofactor recycling for >99% ee .
- Dynamic Kinetic Resolution : Combine asymmetric hydrogenation (e.g., Ru-BINAP catalysts) with in-situ racemization of the undesired enantiomer .
- Process Monitoring : Implement inline FTIR or polarimetry to track ee in real time and adjust reaction parameters .
Q. How to address discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Standardize Assays : Use validated cell lines (e.g., HEK-293 for receptor binding) and control compounds.
- Purity Verification : Reanalyze legacy samples via LC-MS to confirm absence of impurities (e.g., cyclohexylphenyl ketone byproducts) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like solvent (DMSO vs. ethanol) affecting bioavailability .
Q. What strategies mitigate environmental risks during disposal or accidental release?
- Methodological Answer :
- Biodegradation Studies : Test microbial degradation using Pseudomonas spp. in activated sludge models (measure half-life via GC-MS) .
- Adsorbent Materials : Use functionalized silica gels or activated carbon to capture residues in wastewater .
- Regulatory Compliance : Follow EPA guidelines for acute aquatic toxicity (LC₅₀ >10 mg/L required for safe disposal) .
Q. How to troubleshoot low yields in catalytic asymmetric reductions?
- Methodological Answer :
- Catalyst Screening : Test alternative chiral ligands (e.g., Josiphos instead of BINAP) .
- Solvent Optimization : Switch from ethanol to THF or toluene to improve substrate solubility .
- Temperature Control : Reduce reaction temperature to –20°C to suppress racemization .
Data Contradiction Analysis
Q. Conflicting reports on metabolic stability: How to resolve?
- Methodological Answer :
- In Vitro Models : Compare hepatic microsomal stability across species (human vs. rat) using LC-MS/MS .
- Isotope Labeling : Synthesize ¹⁴C-labeled compound to track metabolite formation .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., –CF₃) to stabilize against cytochrome P450 oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
